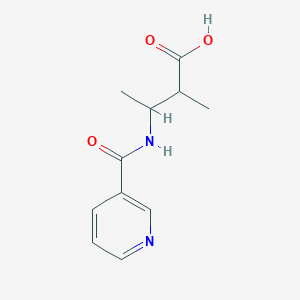
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid, also known as MPB or A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been shown to have beneficial effects on metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease.
作用機序
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid activates AMPK by binding to its regulatory subunit, leading to a conformational change that allows AMPK to be phosphorylated by upstream kinases. This phosphorylation activates AMPK, which then phosphorylates downstream targets involved in energy metabolism, such as acetyl-CoA carboxylase and glucose transporter 4. The activation of these targets leads to an increase in glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid increases glucose uptake and fatty acid oxidation in skeletal muscle and adipocytes. In vivo studies have shown that 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid in lab experiments is its specificity for AMPK activation. Unlike other activators of AMPK, such as AICAR and metformin, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid does not activate other kinases or affect cellular energy levels. However, one limitation of using 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid is complex and yields are relatively low, which can limit its availability for research purposes.
将来の方向性
Future research on 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid could focus on its potential therapeutic applications in metabolic disorders such as obesity, type 2 diabetes, and cardiovascular disease. Additionally, studies could investigate the effects of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid on other physiological systems, such as the immune system and the central nervous system. The development of more efficient synthesis methods for 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid could also increase its availability for research purposes.
合成法
The synthesis of 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid involves several steps, starting with the reaction of 3-pyridinecarboxylic acid with 2-methyl-3-oxobutanoic acid in the presence of thionyl chloride and dimethylformamide to yield 2-methyl-3-(pyridine-3-carbonyl)butanoic acid. This intermediate is then coupled with 2-aminoacetophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to form the final product, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid. The yield of this synthesis method is approximately 40%.
科学的研究の応用
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, liver, and adipose tissue. 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid also activates fatty acid oxidation and inhibits lipogenesis, leading to a decrease in lipid accumulation in liver and adipose tissue. Additionally, 2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-methyl-3-(pyridine-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-4-3-5-12-6-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFWUHDZZCCHIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-3-carbonylamino)butanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[(4-methylsulfonylphenyl)methyl]cyclohexan-1-amine](/img/structure/B6631467.png)
![N-[(4-bromothiophen-2-yl)methyl]-4-methoxycyclohexan-1-amine](/img/structure/B6631471.png)
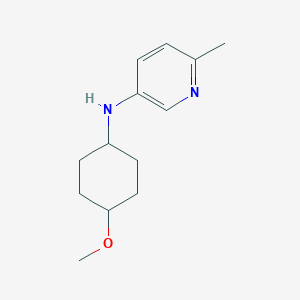
![N-[(E)-4-aminobut-2-enyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B6631482.png)
![2-[(1-methyltriazol-4-yl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol](/img/structure/B6631485.png)
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
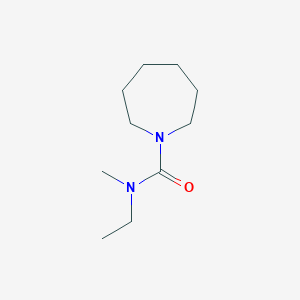
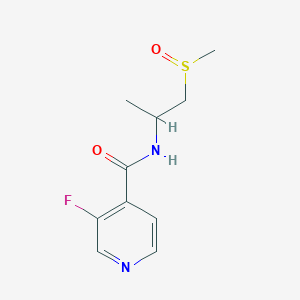
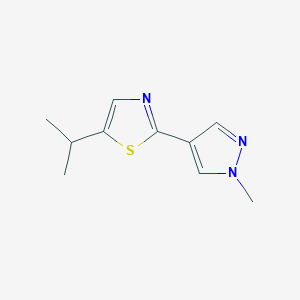
![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylbutanoic acid](/img/structure/B6631527.png)
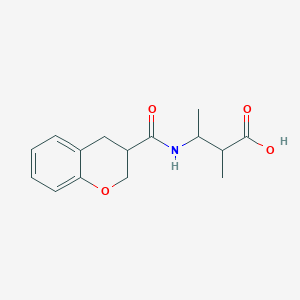
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)